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molecular formula C12H22O B1582142 13-Oxabicyclo[10.1.0]tridecane CAS No. 286-99-7

13-Oxabicyclo[10.1.0]tridecane

Cat. No. B1582142
M. Wt: 182.3 g/mol
InChI Key: VLJLXEKIAALSJE-UHFFFAOYSA-N
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Patent
US05155247

Procedure details

20 mg of solid tetramethyltetraoxodirhenium (VI) (CH3)4Re2O4 were added to a 5 ml portion of the "oxidation solution" initially prepared according to B) from tertbutanol and H2O2. This immediately produced a yellow coloration. 0.15 ml of cyclododecene was then added. This caused slight heating of the solution. After 1 hour, the mixture was worked up as in Examples 1-34 and analyzed (GC/IR/MS). 99% pure epoxycyclododecane was obtained by this procedure.
[Compound]
Name
solid
Quantity
20 mg
Type
reactant
Reaction Step One
[Compound]
Name
tetramethyltetraoxodirhenium (VI) (CH3)4Re2O4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.15 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
99%

Identifiers

REACTION_CXSMILES
[OH:1]O.[CH:3]1[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH:4]=1>C(O)(C)(C)C>[O:1]1[CH:4]2[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH:3]12

Inputs

Step One
Name
solid
Quantity
20 mg
Type
reactant
Smiles
Name
tetramethyltetraoxodirhenium (VI) (CH3)4Re2O4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0.15 mL
Type
reactant
Smiles
C1=CCCCCCCCCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
initially prepared
CUSTOM
Type
CUSTOM
Details
This immediately produced a yellow coloration
TEMPERATURE
Type
TEMPERATURE
Details
This caused slight heating of the solution

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1C2C1CCCCCCCCCC2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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